molecular formula C13H9NO2 B8724713 1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE CAS No. 23826-56-4

1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE

Cat. No.: B8724713
CAS No.: 23826-56-4
M. Wt: 211.22 g/mol
InChI Key: XSOGGPTVKLKMAW-UHFFFAOYSA-N
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Description

1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE is an organic compound with the molecular formula C13H9NO2 It is characterized by the presence of both a phenyl group and a pyridinyl group attached to an ethanedione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE can be synthesized through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives[][3].

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of functionalized derivatives .

Scientific Research Applications

1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins. Its effects are mediated through binding to active sites or allosteric sites, leading to changes in the activity or function of the target molecules .

Comparison with Similar Compounds

  • 1-Phenyl-2-(pyridin-2-yl)ethan-1,2-dione
  • 1-Phenyl-2-(pyridin-4-yl)ethan-1,2-dione
  • 1-Phenyl-2-(pyridin-3-yl)ethanol

Uniqueness: 1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridinyl group influences its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

23826-56-4

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

1-phenyl-2-pyridin-3-ylethane-1,2-dione

InChI

InChI=1S/C13H9NO2/c15-12(10-5-2-1-3-6-10)13(16)11-7-4-8-14-9-11/h1-9H

InChI Key

XSOGGPTVKLKMAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

23.4 g (0.1 mol) of benzyl-(3-pyridyl)-ketone-hydrochloride are taken up in 180 ml of dimethyl sulphoxide and the solution is treated with 20 ml of 48% hydrobromic acid. The reaction mixture is stirred for 18 hours at 80° - 85°C and subsequently poured on a mixture of 800 g of ice and 1000 ml of water. The yellow emulsion is extracted with 2 × 200 ml of ethyl acetate. The two organic phases are combined, washed with water and dried over sodium sulphate. The red solution is concentrated in a rotary evaporator until a residual oil is left which is distilled in a bulb tube at 140° - 150°C/0.1 Torr (m.p. 56° - 57°C).
Name
benzyl-(3-pyridyl)-ketone-hydrochloride
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
800 g
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
solvent
Reaction Step Four

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